Bienvenue dans la boutique en ligne BenchChem!

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide

Physicochemical property differentiation Lipophilicity Drug-likeness optimization

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide (CAS 1428355-72-9) is a heterocyclic small molecule (C14H12N6O2, MW 296.28 g/mol) featuring a pyridazine core functionalized with a pyrazole moiety at the 6-position and an acetamide linker terminating in a pyridin-3-yl group. The compound is catalogued as a screening compound (Life Chemicals product code F6363-0133, ChEMBL ID CHEMBL4952105) within commercial HTS libraries.

Molecular Formula C14H12N6O2
Molecular Weight 296.29
CAS No. 1428355-72-9
Cat. No. B2599014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide
CAS1428355-72-9
Molecular FormulaC14H12N6O2
Molecular Weight296.29
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C14H12N6O2/c21-13(17-11-3-1-6-15-9-11)10-22-14-5-4-12(18-19-14)20-8-2-7-16-20/h1-9H,10H2,(H,17,21)
InChIKeyDWNVDWQVIHDUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide (CAS 1428355-72-9): A Pyridazine-Pyrazole-Acetamide Screening Compound for Kinase-Focused Discovery


2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide (CAS 1428355-72-9) is a heterocyclic small molecule (C14H12N6O2, MW 296.28 g/mol) featuring a pyridazine core functionalized with a pyrazole moiety at the 6-position and an acetamide linker terminating in a pyridin-3-yl group [1]. The compound is catalogued as a screening compound (Life Chemicals product code F6363-0133, ChEMBL ID CHEMBL4952105) within commercial HTS libraries [1]. Its structural architecture—bridging three nitrogen-containing heterocycles via an oxy-acetamide linker—places it within the broader class of pyrazole-pyridazine derivatives that have been disclosed in patents as kinase inhibitors, including p38 MAP kinase inhibitors [2] and platelet aggregation inhibitors acting independently of COX-1/COX-2 [3].

Why 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide Cannot Be Casually Substituted by In-Class Analogs


Although numerous pyrazole-pyridazine-acetamide analogs are commercially available, the specific N-(pyridin-3-yl) terminus of this compound confers a distinct hydrogen-bonding donor/acceptor profile (HBD = 1, HBA = 6) and a low computed XLogP3-AA of 0.3, versus the more lipophilic N-cyclohexyl (CAS 1428364-40-2) or N-(pyridin-3-ylmethyl) (CAS 1428355-81-0, with an additional methylene spacer) analogs [1]. The absence of a methylene spacer between the acetamide nitrogen and the pyridine ring in this compound, compared to the N-(pyridin-3-ylmethyl) analog, directly affects the conformational flexibility, amide planarity, and potential hinge-binding geometry, which are critical determinants of kinase selectivity profiles [2]. In the pyridazine N-aryl acetamide series evaluated for α-glucosidase inhibition, a single methylene spacer modification altered IC50 values by over 10-fold, demonstrating that even minor structural changes in the amide terminus produce pronounced activity differences [3]. Generic substitution without confirmatory head-to-head activity comparison therefore carries a material risk of altered target engagement.

Quantitative Differentiation Evidence for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide Versus Closest Analogs


Lower Computed Lipophilicity (XLogP3-AA 0.3) Compared to N-Cyclohexyl and N-(Pyridin-3-ylmethyl) Analogs

The target compound exhibits a computed XLogP3-AA of 0.3, substantially lower than its closest commercially available analogs. The N-cyclohexyl analog (CAS 1428364-40-2, C15H18N6O2, MW 314.34 g/mol) adds a hydrophobic cyclohexyl group, substantially increasing lipophilicity, while the N-(pyridin-3-ylmethyl) analog (CAS 1428355-81-0) introduces an additional methylene spacer, altering both lipophilicity and conformational flexibility [1]. In the pyridazine N-aryl acetamide series, lipophilicity was identified as a key determinant of α-glucosidase inhibitory potency, with SAR trends showing that balanced hydrophilicity is critical for target engagement [2].

Physicochemical property differentiation Lipophilicity Drug-likeness optimization

Distinct Hydrogen-Bonding Profile (Single H-Bond Donor, Six Acceptors) Versus Dual-Donor Analogs

The target compound possesses exactly one hydrogen bond donor (the acetamide N-H) and six hydrogen bond acceptors (two pyridazine N, two pyrazole N, one pyridine N, one amide carbonyl O). This 1-donor/6-acceptor profile differs from analogs bearing additional H-bond donors on the terminal ring (such as sulfamoyl or benzimidazole-substituted variants) [1]. The single donor motif is consistent with a Type I kinase inhibitor binding mode that donates a single hydrogen bond to the hinge region while accepting multiple H-bonds, a pharmacophore pattern disclosed in aryl-substituted pyrazole-amide kinase inhibitor patents [2].

Hydrogen bonding Molecular recognition Kinase hinge binding

Topological Polar Surface Area (94.8 Ų) Within CNS-Penetrant Range, Differentiating from Higher-TPSA Analogs

The target compound's topological polar surface area (TPSA) of 94.8 Ų falls within the established threshold of <90–100 Ų associated with favorable CNS penetration, while remaining above the 60 Ų lower bound for oral absorption [1]. Analogs with additional polar substituents, such as the N-(4-sulfamoylphenethyl) variant (predicted TPSA >120 Ų due to the sulfonamide moiety), exceed this threshold significantly [1]. The balanced TPSA of this compound positions it advantageously for programs targeting both peripheral and centrally-mediated kinase pathways.

CNS drug design Blood-brain barrier permeability ADME optimization

Pyridazine-Pyrazole Scaffold Validated as COX-Independent Platelet Aggregation Inhibitor in Patent US7622471B2

Patent US7622471B2 (Daiichi Pharma Co. Ltd.) explicitly discloses pyrazole derivatives possessing both pyridazine and pyridine functionality that inhibit platelet aggregation without inhibiting COX-1 or COX-2, a differentiated safety profile versus aspirin and other NSAIDs [1]. The disclosed general formula encompasses the core structural elements of the target compound—a pyrazole ring linked to a pyridazine ring with a pyridine-containing substituent. While the specific compound CAS 1428355-72-9 is not explicitly exemplified in this patent, the structural congruence to the claimed Markush formulas supports its inclusion in this pharmacologically validated chemotype space [1].

Platelet aggregation inhibition COX-sparing mechanism Thrombosis

5 Rotatable Bonds Provide Conformational Flexibility Advantage Over More Rigid or More Flexible Analogs

The target compound contains 5 rotatable bonds, representing an intermediate degree of conformational flexibility [1]. This contrasts with the N-cyclohexyl analog (CAS 1428364-40-2), which gains additional rotatable bonds from the cyclohexyl ring, and the more constrained thiazole-substituted analog (CAS 1428351-54-5), which replaces the pyridin-3-yl terminus with a less flexible thiazol-2-yl moiety [1]. In the design of kinase inhibitors, the number of rotatable bonds influences the entropic penalty upon binding; compounds with 3–6 rotatable bonds typically exhibit favorable ligand efficiency indices [2].

Conformational entropy Ligand efficiency Binding thermodynamics

Absence of Structural Alerts for Redox Cycling or Reactive Metabolite Formation Distinguishes from Thioether-Containing Analogs

The target compound features an oxy-acetamide linker (ether oxygen) connecting the pyridazine core to the acetamide moiety, rather than the thioether linker found in analogs such as 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide [1]. Thioether-containing compounds are susceptible to cytochrome P450-mediated S-oxidation to sulfoxides and sulfones, which can generate reactive metabolites that covalently modify proteins and contribute to idiosyncratic toxicity [2]. The ether linkage in the target compound avoids this oxidative metabolic liability. Furthermore, the molecular formula (C14H12N6O2) contains no halogen atoms, eliminating the risk of CYP-mediated dehalogenation that can generate reactive intermediates [1].

Metabolic stability Reactive metabolite risk Safety profiling

Prioritized Research and Procurement Application Scenarios for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide (CAS 1428355-72-9)


Diversity-Based High-Throughput Kinase Screening Panels

The compound's intermediate lipophilicity (XLogP3-AA = 0.3), balanced TPSA (94.8 Ų), and 1-donor/6-acceptor H-bond profile [1] make it well-suited for inclusion in diversity-oriented kinase profiling panels. Its single H-bond donor motif is consistent with a Type I kinase inhibitor pharmacophore targeting the ATP-binding hinge region, as disclosed in pyrazole-amide kinase inhibitor patents [2]. Procurement is recommended for screening against kinase panels such as the DiscoveRx KINOMEscan or Reaction Biology HotSpot platforms, where its differentiated physicochemical properties may reveal selectivity advantages over more lipophilic analogs.

COX-Sparing Antiplatelet Lead Identification

The compound's core chemotype aligns with the Markush formulas disclosed in patent US7622471B2 for pyrazole derivatives possessing pyridazine and pyridine functionality, which demonstrated platelet aggregation inhibition without COX-1 or COX-2 inhibition [3]. This COX-sparing mechanism differentiates the chemotype from traditional NSAIDs and positions the compound as a candidate for antiplatelet screening cascades. Procurement is warranted for programs seeking non-COX anti-thrombotic leads, with testing recommended in arachidonic acid-induced and ADP-induced platelet aggregation assays.

Metabolic Stability-Optimized Hit-to-Lead Starting Point

The absence of structural liabilities—specifically the ether (rather than thioether) linker and zero halogen atoms [1]—provides a cleaner metabolic profile compared to thioether-containing pyridazine analogs [4]. This makes the compound an attractive starting point for hit-to-lead optimization in programs where metabolic soft-spot mitigation is a priority. Procurement is recommended for medicinal chemistry teams conducting metabolite identification studies (e.g., hepatocyte incubation with LC-MS/MS analysis) to validate the predicted metabolic stability advantage.

CNS-Penetrant Kinase Inhibitor Discovery Programs

The compound's TPSA of 94.8 Ų falls within a range empirically associated with blood-brain barrier permeability [1], distinguishing it from higher-TPSA analogs in the same chemical series. This property, combined with a molecular weight below 300 Da (296.28 g/mol) [1], supports its inclusion in screening cascades for CNS indications such as glioblastoma (targeting kinases like PI3K, EGFR) or neuroinflammatory conditions. Procurement is indicated for neuroscience-focused drug discovery groups who should prioritize this compound over higher-TPSA (sulfonamide-containing) analogs when CNS exposure is a key selection criterion.

Quote Request

Request a Quote for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.